2-Norpinanol

Description

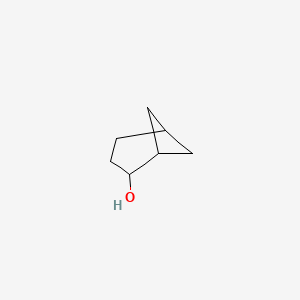

Structure

3D Structure

Properties

IUPAC Name |

bicyclo[3.1.1]heptan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-7-2-1-5-3-6(7)4-5/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJYDOIWEVXLKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2CC1C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302396 | |

| Record name | 2-Norpinanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38102-34-0 | |

| Record name | 2-Norpinanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Norpinanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Norpinanol and Its Precursors

Total Synthesis Approaches of 2-Norpinanol and Related Bicyclic Systems

The total synthesis of complex molecules like this compound often begins from simpler, more readily available starting materials. nih.govrsc.org These synthetic routes are designed to build the characteristic bicyclic structure through a sequence of carefully planned reactions.

Multi-Step Conversions from Readily Available Precursors

One documented approach to a related bicyclic system involves the synthesis of 3,6,6-trimethyl-2-norpinanone, a direct precursor to this compound. This synthesis starts from dimethylheptyl resorcinol (B1680541) and diacetates. The process is a multi-step sequence that includes a Friedel-Crafts-type alkylation followed by a cyclization reaction to form the key norpinanone intermediate.

| Starting Materials | Key Reactions | Intermediate |

| Dimethylheptyl resorcinol, Diacetates | Friedel-Crafts alkylation, Cyclization | 3,6,6-trimethyl-2-norpinanone |

Reductive Pathways to this compound (e.g., from 2-Norpinanone)

The conversion of the ketone precursor, 2-norpinanone, to the alcohol this compound is achieved through reduction. This transformation is a standard procedure in organic synthesis, where a carbonyl group is reduced to a hydroxyl group. Various reducing agents can be employed for this purpose, with the choice of reagent potentially influencing the stereochemical outcome of the reaction. The rigid structure of 2-norpinanone plays a role in the stereoselectivity of this reduction.

Synthesis of Key Bicyclic Intermediates (e.g., 2-Norpinanone)

Friedel-Crafts Alkylation and Cyclization Strategies

A significant strategy for constructing the bicyclic core of 2-norpinanone involves intramolecular Friedel-Crafts reactions. nih.gov This type of reaction is a powerful tool for forming carbon-carbon bonds and creating ring systems. nih.govbeilstein-journals.org In the context of norpinanone synthesis, an intramolecular Friedel-Crafts alkylation can be used to cyclize a suitable precursor, leading to the desired bicyclic ketone. For instance, a cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters has been developed for the synthesis of related cyclic ketones like tetralones and indanones, highlighting the utility of this approach. rsc.org

Catalytic Approaches in Precursor Synthesis

Catalysis plays a vital role in modern organic synthesis, offering efficient and environmentally benign pathways. mdpi.com In the synthesis of precursors to this compound, catalytic methods are employed to enhance reaction rates and selectivity. For example, the Friedel-Crafts alkylation step in the synthesis of 2-norpinanone from dimethylheptyl resorcinol and diacetates is catalyzed by p-toluenesulfonic acid (PTSA). The development of new catalysts continues to be an active area of research to improve the synthesis of such bicyclic systems. researchgate.netnih.gov

Stereoselective and Enantioselective Synthesis of this compound

The synthesis of a specific stereoisomer of this compound requires stereoselective or enantioselective methods. scribd.comchemistrydocs.com Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com Given that this compound possesses chiral centers, controlling the three-dimensional arrangement of atoms is a key challenge.

The rigid bicyclic framework of 2-norpinanone influences the stereochemical outcome of its reduction to this compound, often leading to a preferential formation of one diastereomer. Enantioselective synthesis, which aims to produce a single enantiomer, can be achieved using chiral catalysts or reagents. ethz.ch While specific, detailed research on the enantioselective synthesis of this compound is not extensively documented in the provided context, the principles of asymmetric synthesis would apply. This could involve the use of a chiral reducing agent to convert 2-norpinanone to a specific enantiomer of this compound or the construction of the bicyclic system from a chiral starting material. ethz.ch

| Synthetic Challenge | Approach | Key Principle |

| Control of Stereochemistry | Stereoselective Reduction | The rigid structure of the precursor directs the approach of the reducing agent. |

| Production of a Single Enantiomer | Enantioselective Synthesis | Use of chiral reagents, catalysts, or starting materials. ethz.ch |

Chiral Synthesis Techniques

Chiral synthesis aims to produce a single enantiomer of a chiral molecule. One established approach involves using a "chiral pool," which utilizes naturally abundant, enantiomerically pure compounds as starting materials. For instance, derivatives of camphor (B46023) have been used to synthesize chiral bicyclic amino sulfur ligands for asymmetric transfer hydrogenation reactions. Another strategy is the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. iipseries.org This substrate-controlled method leverages the existing chirality to induce the formation of a new stereocenter. iipseries.org

Furthermore, asymmetric synthesis can be achieved using chiral reagents or catalysts. iipseries.org For example, chiral ligands like (−)-sparteine have been widely employed in asymmetric reactions, including aldol (B89426) additions and palladium-catalyzed oxidative kinetic resolutions of secondary alcohols. tcichemicals.com These catalyst-controlled methods offer the advantage of using small amounts of a chiral substance to generate large quantities of an enantiomerically enriched product.

Enzymatic Kinetic Resolution for Enantiomeric Separation

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. uni-graz.at This method utilizes the stereoselectivity of enzymes, which catalyze a reaction on one enantiomer at a much higher rate than the other. uni-graz.at The result is one enantiomer being converted to a new product, while the other remains largely unreacted. uni-graz.at The efficiency of this separation is quantified by the Enantiomeric Ratio (E), with values above 30 considered excellent for practical applications. uni-graz.at

Lipases and esterases are commonly used enzymes due to their broad substrate scope. unipd.it The process typically involves the hydrolysis of an ester or the acylation of an alcohol, leading to the separation of the enantiomers. uni-graz.atnih.gov A significant advantage of this method is the ability to obtain both the product and the unreacted starting material in high enantiomeric purity. uni-graz.at However, a standard kinetic resolution is limited to a maximum theoretical yield of 50% for the desired product. nih.govtaylorandfrancis.com To overcome this limitation, dynamic kinetic resolution (DKR) can be employed, which integrates an in situ racemization of the less reactive enantiomer, potentially allowing for a quantitative yield of the desired optically active product. taylorandfrancis.com

Asymmetric Catalysis in Related Bicyclic Alcohol Synthesis

Asymmetric catalysis is a cornerstone for the synthesis of complex chiral molecules, including bicyclic alcohols. This field has seen significant advancements, with the 2001 Nobel Prize in Chemistry being awarded for the development of catalytic asymmetric synthesis. Various strategies have been developed, often involving transition metals combined with chiral ligands.

For instance, the intramolecular Pauson-Khand reaction, used to form fused bicyclic products, can be performed with high diastereoselectivity and enantiomeric purity by starting with chiral propargylic alcohols prepared through catalytic asymmetric alkyne addition. nih.gov The stereochemical information from the chiral alcohol is effectively transferred to the final bicyclic product. nih.gov

In another example, the synthesis of bicyclo[3.1.1]heptane derivatives has been achieved through catalytic asymmetric [2π+2σ] cycloaddition reactions mediated by chiral Brønsted acids. chinesechemsoc.org Furthermore, chiral Lewis acid catalysis has been successfully applied to the enantioselective (3+2) cycloadditions of bicyclo[1.1.0]butanes to create chiral bicyclo[n.1.1]alkane frameworks. chinesechemsoc.org These methods demonstrate the power of asymmetric catalysis to control the formation of multiple stereocenters simultaneously. pnas.org

Table 1: Asymmetric Catalysis Strategies for Bicyclic Systems

| Catalytic System | Reaction Type | Product Type | Key Features |

|---|---|---|---|

| Chiral Phosphoric Acid | [2π+2σ] Cycloaddition | Indolo-bicyclo[3.1.1]heptane | Mediates reaction between BCB ketones and vinylazaarenes. chinesechemsoc.org |

| Chiral Cu-Lewis Acid | Aza-(3+2) Cycloaddition | All-carbon BCHs | Applied to enantioselective cycloadditions of BCBs. chinesechemsoc.org |

| [Ir(cod)Cl]₂/Phosphoramidite | Asymmetric Ring-Opening | Enantioenriched cyclobutanes | Facilitates reactions of BCB boronate complexes. chinesechemsoc.org |

Derivatization Strategies of this compound for Further Transformations

Once obtained, this compound can be chemically modified, or derivatized, to prepare it for subsequent reactions. These transformations often involve converting the hydroxyl group into a better leaving group or introducing new functional groups.

Preparation of Sulfonyl and Sulfanyl (B85325) Derivatives

The synthesis of sulfonyl and sulfanyl derivatives from precursors like 2-norpinanone highlights the influence of the rigid bicyclic structure on stereoselectivity. Oxidation of γ-ketothiols derived from 2-norpinanone can yield thiolsulfonates and sulfonic acids with high chemoselectivity (>90%) under optimized conditions. The preparation of sulfonamides, an important class of compounds, is often achieved by reacting a sulfonyl chloride with an amine. nih.gov A more efficient method involves the reaction of sulfonyl chlorides with N-silylamines, which proceeds in high yields. nih.gov This method is versatile, allowing for the synthesis of a wide range of sulfonamides. nih.gov

Formation of Activated Esters (e.g., Methanesulfonates)

The hydroxyl group of this compound can be converted into an activated ester, such as a methanesulfonate (B1217627) (mesylate), to facilitate further reactions. Methanesulfonates are prepared by reacting the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine. researchgate.netresearchgate.net Due to their high reactivity, these mesylates are often prepared and characterized at low temperatures. researchgate.net The resulting 2-norpinyl mesylate is a versatile intermediate that can undergo rearrangement reactions. For instance, at room temperature, it slowly rearranges to a mixture of endo- and exo-2-norbornyl mesylates. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Norpinanone |

| Camphor |

| (−)-Sparteine |

| 2-Norpinyl mesylate |

| endo-2-Norbornyl mesylate |

| exo-2-Norbornyl mesylate |

| Methanesulfonyl chloride |

| Triethylamine |

| N-silylamines |

Reactivity, Reaction Mechanisms, and Stereochemical Outcomes of 2 Norpinanol

Functional Group Transformations and Interconversions

Acid-Catalyzed Dehydrations and Eliminations

The acid-catalyzed dehydration of 2-norpinanol is a classic example of an E1 elimination reaction, which proceeds through a carbocation intermediate. unizin.orgthieme.de The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, such as sulfuric or phosphoric acid, forming a good leaving group (water). unizin.org Subsequent loss of a water molecule generates a secondary carbocation at the C2 position of the norpinane skeleton. thieme.de

This reaction is reversible, as the product alkene can react with water under acidic conditions to regenerate the alcohol. unizin.org To drive the reaction towards the alkene product, it is common to remove the product as it forms, for instance, by distillation. thieme.de

The stability of the intermediate carbocation is a key factor in the reaction pathway. jk-sci.com Due to the strained nature of the bicyclo[3.1.1]heptane system, the initially formed 2-norpinyl cation is prone to rearrangement to a more stable carbocation, a characteristic feature of Wagner-Meerwein rearrangements common in bicyclic terpenes. spcmc.ac.inwikipedia.org This rearrangement often leads to the formation of products with a different carbon skeleton, such as those with a norbornyl framework. researchgate.net

The stereochemistry of the elimination is also a critical aspect. While E1 reactions are generally not stereospecific, the rigid conformation of the bicyclic system can influence which β-protons are accessible for removal, thus affecting the regioselectivity and stereoselectivity of the resulting alkene products.

Nucleophilic Additions to Related Carbonyl Compounds (e.g., 2-Norpinanone)

This compound is commonly synthesized via the reduction of its corresponding ketone, 2-norpinanone. cymitquimica.com This transformation is a typical nucleophilic addition reaction where a nucleophile attacks the electrophilic carbonyl carbon. unizin.orglibretexts.org

The general mechanism involves the attack of a nucleophile, such as a hydride ion (H⁻) from a reducing agent like sodium borohydride (B1222165) (NaBH₄), on the carbonyl carbon of 2-norpinanone. theexamformula.co.uk This attack leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the solvent (e.g., water or an alcohol), yields this compound. libretexts.org

The stereochemistry of the product is determined by the direction of the nucleophilic attack on the planar carbonyl group. Due to the steric hindrance imposed by the bicyclic structure, particularly the gem-dimethyl group in derivatives like nopinone, the nucleophile may preferentially attack from one face of the carbonyl group over the other. unizin.org This can lead to the selective formation of one diastereomer (endo- or exo-alcohol) over the other.

| Step | Description | Key Intermediates/Species |

|---|---|---|

| 1 | A nucleophile (e.g., H⁻ from NaBH₄) attacks the electrophilic carbonyl carbon of 2-norpinanone. | 2-Norpinanone, Nucleophile (e.g., NaBH₄) |

| 2 | The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. | Tetrahedral alkoxide intermediate |

| 3 | The alkoxide intermediate is protonated by a protic solvent to yield the final alcohol product, this compound. | This compound, Solvent (e.g., H₂O, EtOH) |

Oxidations and Reductions

The functional group transformations involving this compound are not limited to its formation. As a secondary alcohol, this compound can be oxidized back to its corresponding ketone, 2-norpinanone. This is a common reaction in organic synthesis, often achieved using various oxidizing agents. The choice of oxidant can be crucial to avoid side reactions, especially in a strained bicyclic system.

Conversely, the reduction of 2-norpinanone to this compound is a key synthetic route to the alcohol. This reduction can be achieved with various reducing agents, such as metal hydrides. The stereochemical outcome of this reduction is of significant interest, as the approach of the hydride reagent can be sterically hindered, leading to a mixture of endo- and exo-2-norpinanol. The ratio of these stereoisomers depends on the specific reducing agent used and the reaction conditions. For instance, the oxidation of γ-ketothiols derived from 2-norpinanone has been shown to yield thiolsulfonates and sulfonic acids with high chemoselectivity.

Mechanistic Investigations of this compound Reactions

Solvolysis Studies of Norpinanol Derivatives

The solvolysis of this compound derivatives, particularly tosylates (p-toluenesulfonates), has been a subject of detailed mechanistic investigation to understand the nature of the carbocation intermediates in these bicyclic systems. researchgate.netwhiterose.ac.uk Solvolysis involves the reaction of the substrate with the solvent, which acts as the nucleophile. whiterose.ac.uk

These studies often reveal complex reaction pathways that are neither purely Sₙ1 nor Sₙ2. whiterose.ac.uk The mechanism for the solvolysis of secondary tosylates can be a concerted pathway without a discrete carbocation intermediate. whiterose.ac.uk However, in systems like the norbornyl and norpinyl systems, the debate between the involvement of a classical carbocation versus a non-classical, bridged carbocation has been central. wikipedia.orgresearchgate.net

Research on the solvolysis of 2-norpinyl mesylate has shown that it rearranges to the more stable endo- and exo-2-norbornyl mesylates. researchgate.netresearchgate.net The rate of solvolysis and the product distribution are highly dependent on the solvent's nucleophilicity and ionizing power. For example, the extent of rearrangement in solvolytic reactions was found to increase as the nucleophilicity of the solvent decreased. researchgate.net

| Factor | Influence on Reaction Mechanism and Outcome | Example |

|---|---|---|

| Leaving Group | A good leaving group (e.g., tosylate, mesylate) facilitates the initial ionization or displacement step. | 2-Norpinyl tosylate is often used in solvolysis studies. researchgate.net |

| Solvent | The ionizing power and nucleophilicity of the solvent affect the reaction rate and the extent of rearrangement. Less nucleophilic solvents favor rearrangement. researchgate.net | Solvolysis in aqueous ethanol (B145695) or acetone (B3395972). researchgate.net |

| Substrate Stereochemistry | The stereochemistry (endo vs. exo) of the leaving group can influence the reaction rate and the stereochemical outcome of the products. | exo-Norbornyl derivatives often react faster than their endo counterparts. researchgate.net |

Intramolecular Rearrangements and Skeletal Transformations (e.g., Norpinyl to Norbornyl Rearrangement)

A hallmark of the chemistry of this compound and its derivatives is their propensity to undergo intramolecular rearrangements, specifically skeletal transformations. The Wagner-Meerwein rearrangement is a key process observed in these systems. spcmc.ac.inwikipedia.org

Upon formation of the 2-norpinyl cation, for instance during acid-catalyzed dehydration or solvolysis, the strained four-membered ring of the bicyclo[3.1.1]heptane system can undergo a 1,2-alkyl shift. This rearrangement leads to the expansion of the four-membered ring and the contraction of the six-membered ring, resulting in the formation of the thermodynamically more stable bicyclo[2.2.1]heptane (norbornyl) skeleton. scirp.orgscispace.com

The 2-norpinyl cation is considered an intermediate in the rearrangement to the more stable 2-norbornyl cation. scirp.orgscispace.com The energy difference between the 2-norpinyl and 2-norbornyl cations has been estimated from solvolysis data to be significant, providing the driving force for this transformation. researchgate.net The nature of the 2-norbornyl cation itself has been a topic of extensive debate, with evidence supporting a non-classical, symmetrically bridged structure. wikipedia.orgscirp.org These rearrangements highlight the intricate relationship between structure, strain, and reactivity in bicyclic molecules.

Bond Cleavage Reactions in Bicyclic Systems

The rigid bicyclo[3.1.1]heptane framework of this compound and its derivatives plays a crucial role in directing the course of chemical reactions, particularly those involving bond cleavage. The inherent strain and stereoelectronic effects within these systems often lead to selective cleavage of specific carbon-carbon or carbon-heteroatom bonds.

For instance, the solvolysis of bicyclo[3.1.1]heptenyl mesylates proceeds at a significantly slower rate—4 to 5 times more slowly—than their corresponding cyclohexenyl mesylate counterparts. researchgate.net This highlights the influence of the bicyclic structure on reactivity. In a specific example, 2-norpinyl mesylate, upon rearrangement at 20°C, slowly forms a 2:1 mixture of endo- and exo-2-norbornyl mesylate. researchgate.net

Acid-catalyzed reactions also demonstrate selective bond cleavage. In the presence of a strong acid, monocyclopropanated cyclopentadienes undergo a stereoselective endocyclic C-C bond cleavage. researchgate.net This ring-expansion is initiated by the formation of a cyclopropyl (B3062369) carbocation, which then undergoes an SN2'-type attack by various nucleophiles. researchgate.net Similarly, palladium-catalyzed reactions of keto-vinylidenecyclopropanes can be directed to selectively cleave either the distal or proximal C-C bond by choosing appropriate phosphine (B1218219) ligands. rsc.org The cleavage of the endocyclic C-N bond in bicyclic systems containing a common aminal or amidine group is another strategy for synthesizing medium-sized rings and macrocycles. nuph.edu.ua

In the context of tricyclo[4.1.0.02,7]heptane derivatives, which are structurally related to the norpinane skeleton, acid-catalyzed hydromethoxylation is initiated by the endo attack of a proton at the C1 atom. This is followed by the cleavage of the C1–C2 bond, leading to the formation of diastereoisomeric products. researchgate.net

Stereochemical Control and Regioselectivity

The stereochemistry of reactions involving this compound and related bicyclic compounds is heavily influenced by their rigid three-dimensional structure. This framework often dictates the direction of reagent attack, leading to high levels of stereochemical control and regioselectivity.

The bicyclic nature of this compound imposes significant steric constraints that guide incoming reagents to the less hindered face of the molecule. This inherent structural bias is a key factor in determining the stereochemical outcome of reactions. For example, in the hydroboration of 1-phenylcyclopentene, a related prochiral alkene, the reaction proceeds diastereoselectively to yield trans-2-phenylcyclopentanol. msu.edu The rigid framework ensures that the borane (B79455) reagent adds preferentially to one face of the double bond.

The placement of functional groups within the bicyclic system also directs reaction pathways. The hydroxyl group in this compound can participate in hydrogen bonding, influencing its reactivity in acid-catalyzed dehydrations.

The rigid structure of the norpinane skeleton is instrumental in achieving high diastereoselectivity and enantioselectivity in various transformations. For example, the pinacol (B44631) coupling of aromatic aldehydes, a reaction that forms 1,2-diols, can be rendered highly diastereoselective when promoted by a Cp₂TiCl₂ complex in the presence of a red-absorbing organic dye. rsc.orgsemanticscholar.org This system favors the formation of the D,L (syn) diastereoisomer with a diastereomeric ratio often exceeding 20:1. rsc.org Furthermore, the use of a chiral SalenTi complex can lead to high enantiocontrol, with enantiomeric excesses of up to 92% being reported. rsc.org

In another example, the copper-catalyzed conjugative borylation of cyclopentenylcarboxyesters provides access to cyclopentyl boronates with consecutive stereogenic centers in a diastereoselective and enantioselective manner. rsc.org Modeling studies suggest that the borylcupration step is likely enantio-determining, while the subsequent proton-decupration step is diastereo-determining. rsc.org

The stereochemical outcomes of reactions involving bicyclic systems like this compound are intrinsically linked to the geometry of the transition state. A transition state represents the highest energy point along the reaction coordinate and its structure is intermediate between the reactants and products. numberanalytics.com The specific arrangement of atoms in the transition state dictates the favored reaction pathway.

For instance, in SN2 reactions, the transition state typically adopts a trigonal bipyramidal geometry. numberanalytics.com In the context of the bicyclo[3.1.1]heptane system, the rigid framework can distort this ideal geometry, leading to differences in activation energies for competing pathways. Computational methods, such as the Nudged Elastic Band (NEB) method, can be employed to locate transition state structures and elucidate the minimum energy path of a reaction. scm.com The geometry of the transition state is influenced by factors such as steric hindrance and electronic interactions between the reactants.

The analysis of transition state geometries is crucial for understanding and predicting the stereoselectivity of a reaction. By examining the relative energies of different transition state conformers, chemists can rationalize why one stereoisomer is formed preferentially over another.

Diastereoselective and Enantioselective Outcomes

Reactivity Comparison with Structurally Related Compounds

The reactivity of this compound and its corresponding ketone, 2-norpinanone, differs significantly due to the distinct properties of the alcohol and ketone functional groups.

The hydroxyl group in this compound can act as a hydrogen bond donor, which increases its hydrophilicity and makes it more reactive in acid-catalyzed dehydration reactions. In contrast, the carbonyl group of 2-norpinanone is electrophilic, making it susceptible to nucleophilic addition reactions.

Furthermore, the rigid bicyclic framework of 2-norpinanone enhances the stereoselectivity of reactions. For example, the sulfanyl (B85325) and sulfonyl derivatization of 2-norpinanone exhibits higher stereoselectivity compared to similar reactions with pinocarvone (B108684), another bicyclic ketone. This is attributed to differences in the placement of methyl groups, which alter steric hindrance and the geometry of the transition state.

Below is a table summarizing the key reactivity differences:

| Feature | This compound | 2-Norpinanone |

| Functional Group | Alcohol (-OH) | Ketone (C=O) |

| Primary Reactivity | Acid-catalyzed dehydration (due to hydrogen bonding capability) | Nucleophilic addition (due to electrophilic carbonyl carbon) |

| Stereoselectivity | Influenced by the rigid bicyclic framework. | High stereoselectivity in reactions like sulfanyl and sulfonyl derivatization due to steric hindrance and transition-state geometry. |

Comparative Analysis with Pinocarvone and Bicyclo[3.1.1]hept-2-ene

The reactivity of this compound is largely dictated by its secondary alcohol functional group within the rigid bicyclo[3.1.1]heptane framework. A comparative analysis with structurally related compounds, pinocarvone and bicyclo[3.1.1]hept-2-ene, highlights the profound influence of the functional group on the chemical behavior of this class of bicyclic monoterpenes.

Reactivity of this compound

The primary reactive site in this compound is the hydroxyl (-OH) group. This group imparts polarity to the molecule and allows it to act as a hydrogen bond donor. Consequently, this compound is hydrophilic and its reactions are characteristic of secondary alcohols.

A key reaction of this compound is acid-catalyzed dehydration . In the presence of strong acids like sulfuric or phosphoric acid and heat, this compound undergoes an elimination reaction to form alkenes by losing a molecule of water. pearson.comwikipedia.org Being a secondary alcohol, this reaction typically proceeds through an E1 mechanism . chemistrysteps.comlibretexts.org

The mechanism involves three main steps:

Protonation of the hydroxyl group: The oxygen atom of the -OH group is protonated by the acid catalyst, forming an alkyloxonium ion. This is a crucial step as it converts the poor leaving group (-OH) into a good leaving group (H₂O). libretexts.org

Formation of a carbocation: The alkyloxonium ion departs as a water molecule, leaving behind a secondary carbocation at the C2 position of the norpinane skeleton. libretexts.org This is the rate-determining step of the reaction.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon atom (C1 or C3), leading to the formation of a double bond and regenerating the acid catalyst.

Another significant aspect of this compound's reactivity is observed in the solvolysis of its derivatives . For instance, methanesulfonates (mesylates) can be prepared from this compound. dntb.gov.uaresearchgate.net The 2-norpinyl mesylate is highly reactive and its solvolysis provides insight into the behavior of the corresponding carbocation. researchgate.net Studies have shown that the solvolysis of 2-norpinyl mesylate at 20°C leads to a slow rearrangement to form endo- and exo-2-norbornyl mesylates in a 2:1 ratio. researchgate.net This rearrangement suggests that the initially formed 2-norpinyl cation is unstable and rearranges to the more stable 2-norbornyl cation through a cyclobutylcarbinyl ring expansion. researchgate.net This highlights the propensity of the bicyclo[3.1.1]heptane system to undergo skeletal rearrangements to relieve ring strain.

Comparative Analysis

The functional group differences between this compound (an alcohol), Pinocarvone (a ketone), and Bicyclo[3.1.1]hept-2-ene (an alkene) lead to distinct chemical reactivities.

| Feature | This compound | Pinocarvone | Bicyclo[3.1.1]hept-2-ene |

| Functional Group | Secondary Alcohol (-OH) | Ketone (C=O) | Alkene (C=C) |

| Primary Reactive Site | Hydroxyl group | Carbonyl carbon | Carbon-carbon double bond |

| Typical Reactions | Acid-catalyzed dehydration, Oxidation, Esterification, Formation of mesylates | Nucleophilic addition, Reduction to alcohol, α-halogenation | Electrophilic addition, Hydrogenation, Oxidation/cleavage of double bond |

| Reactivity towards Acids | Undergoes dehydration (E1 mechanism) | Can be protonated at the carbonyl oxygen, may undergo acid-catalyzed enolization | Undergoes electrophilic addition |

| Hydrogen Bonding | Acts as a hydrogen bond donor and acceptor | Acts as a hydrogen bond acceptor | Incapable of hydrogen bonding |

| Polarity | Polar | Polar | Non-polar |

Pinocarvone: As a ketone, pinocarvone's reactivity is centered on the electrophilic carbonyl carbon and the adjacent α-carbons. It readily undergoes nucleophilic addition reactions. Unlike this compound, it does not undergo dehydration. The stereochemical outcomes of reactions involving pinocarvone can differ from those of this compound derivatives due to the different substitution pattern and steric environment around the reactive center. For example, the derivatization of the related 2-norpinanone shows greater stereoselectivity compared to pinocarvone, a difference attributed to the placement of methyl groups influencing the transition-state geometry.

Bicyclo[3.1.1]hept-2-ene: This compound is an alkene, and its characteristic reactivity involves the π-electrons of the double bond. It undergoes electrophilic addition reactions where an electrophile adds across the double bond. This is fundamentally different from the substitution and elimination reactions that occur at the functional group of this compound. Bicyclo[3.1.1]hept-2-ene is non-polar and possesses weaker intermolecular forces compared to the polar, hydrogen-bonding this compound.

Stereochemical Outcomes

The stereochemistry of the bicyclo[3.1.1]heptane skeleton plays a critical role in directing the outcome of reactions. In the case of this compound, the approach of reagents can be hindered by the gem-dimethyl group on the C6 bridge. For reactions proceeding through an SN2 mechanism, a backside attack on the carbon bearing the hydroxyl group (or a derivative) would be required, leading to an inversion of configuration at that center. libretexts.orglibretexts.org However, as seen with the solvolysis of 2-norpinyl mesylate, reactions often proceed through carbocation intermediates (SN1/E1 type), where rearrangements can scramble the initial stereochemistry. The formation of both endo and exo products from the rearrangement indicates that the intermediate norbornyl cation can be attacked from either face, although one may be sterically or electronically favored. researchgate.net The rigid bicyclic framework of these molecules significantly influences the stability of transition states and can lead to high stereoselectivity in certain reactions.

Advanced Spectroscopic and Structural Elucidation of 2 Norpinanol

Determination of Absolute Configuration

Establishing the absolute configuration of a chiral molecule is a critical step in stereoselective synthesis and the characterization of natural products. For 2-Norpinanol, which possesses chiral centers, this is achieved through powerful chiroptical and diffraction methods.

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spark904.nlnih.gov While the standard infrared (IR) spectra of two enantiomers are identical, their VCD spectra are mirror images, displaying equal intensity but opposite signs. biotools.us This characteristic makes VCD a powerful tool for the unambiguous determination of absolute configuration for molecules in solution, eliminating the need for crystallization. nih.govbiotools.us

The process involves measuring the experimental VCD spectrum of a pure enantiomer of this compound. Concurrently, quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectra for both the (R)- and (S)-enantiomers. rsc.orgru.nl The absolute configuration of the experimental sample is assigned by comparing its VCD spectrum to the calculated spectra. A match in the pattern of positive and negative bands provides a definitive assignment of the molecule's absolute stereochemistry. cam.ac.uk This method is widely applied to complex natural products and pharmaceuticals and is a primary choice for chiral molecules like this compound. rsc.org

Single-crystal X-ray diffraction is considered the definitive method for determining the three-dimensional structure of a molecule, providing precise atomic coordinates. anton-paar.com The technique works by irradiating a single, highly ordered crystal with X-rays and analyzing the resulting diffraction pattern. anton-paar.com However, this method requires a sample to be in a solid, crystalline form of high quality.

For compounds like this compound, which may be liquids or low-melting solids at room temperature, direct analysis is often not feasible. The strategy, therefore, involves the synthesis of a crystalline derivative. By reacting the hydroxyl group of this compound with a suitable achiral reagent, a solid ester (e.g., a p-nitrobenzoate or 3,5-dinitrobenzoate (B1224709) derivative) can be formed, which is more amenable to crystallization. Once a suitable crystal is obtained and analyzed, the resulting crystallographic data provides an unambiguous determination of the relative and absolute configuration of all chiral centers in the molecule. researchgate.netnih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing rich information about molecular structure, connectivity, and dynamics. Advanced NMR experiments are particularly useful for elucidating the complex structural features of bicyclic systems.

The rigid bicyclo[3.1.1]heptane framework of this compound limits its conformational flexibility compared to acyclic or monocyclic systems. However, NMR spectroscopy can confirm the dominant conformation and the relative orientation of substituents. Techniques such as the Nuclear Overhauser Effect (NOE) are instrumental. NOE experiments measure through-space interactions between protons that are close to each other (typically < 5 Å), allowing for the determination of their relative spatial arrangement. For this compound, NOE data would differentiate between the endo and exo isomers by establishing the proximity of the hydroxyl-bearing C-2 proton to specific protons on the bicyclic frame.

Furthermore, the analysis of proton-proton coupling constants (³JHH) provides information about the dihedral angles between adjacent protons, which can be related back to the molecular geometry and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric excess (e.e.) of a chiral sample through the use of chiral shift reagents (CSRs). nih.gov Lanthanide-based complexes, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), are commonly employed for this purpose. rsc.org

These reagents are chiral Lewis acids that can reversibly coordinate to Lewis basic sites in a substrate molecule, such as the hydroxyl group of an alcohol like this compound. libretexts.org When the chiral reagent complexes with a racemic or enantiomerically enriched mixture of this compound, it forms a pair of diastereomeric complexes. These diastereomers are energetically and magnetically non-equivalent, resulting in the separation of NMR signals for the corresponding protons of the two enantiomers. nih.gov

In a typical experiment, the ¹H NMR spectrum of the chiral alcohol is recorded, and then small amounts of Eu(hfc)₃ are added incrementally. For a racemic mixture of this compound, a single proton signal (e.g., the proton on the hydroxyl-bearing carbon) will split into two distinct signals. The ratio of the integrals of these two new peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for a precise determination of enantiomeric excess. This method has been successfully used to confirm the enantiomeric excess of related bicyclic alcohols, such as 3,6,6-Trimethyl-2-norpinanol. researchgate.net

Table 1: Properties of a Common Chiral Shift Reagent

| Property | Value |

|---|---|

| Compound Name | Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] |

| Synonym | Eu(hfc)₃ |

| CAS Number | 34788-82-4 |

| Molecular Formula | C₄₂H₄₂EuF₂₁O₆ |

| Application | Chiral NMR shift reagent for determining enantiomeric ratios |

Conformational Analysis using NMR Techniques

Other Spectroscopic Characterization Techniques

Beyond the specialized techniques for stereochemical analysis, standard spectroscopic methods are used for the routine characterization of this compound. Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is used to assess the purity of the compound and confirm its molecular weight. The retention index in GC is a characteristic property used for identification. For instance, the trimethyl derivative of this compound has a reported retention index on a polar column, which serves as a reference point for its identification under specific chromatographic conditions. nist.gov

Table 2: Example Gas Chromatography Data for a this compound Derivative

| Compound | Column Type | Active Phase | Retention Index (RI) | Reference |

|---|---|---|---|---|

| 3,6,6-Trimethyl-2-norpinanol | Capillary | Carbowax 20M | 2005 | NIST, 2005 nist.gov |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. openstax.orguhcl.edu For a molecule to absorb IR radiation, its vibration must cause a change in the molecular dipole moment. msu.edu The vibrations, which include stretching and bending modes, are quantized and occur at specific frequencies corresponding to discrete energy levels. uhcl.edulibretexts.org

In this compound, a secondary bicyclic alcohol, several characteristic vibrational modes are expected. The most prominent of these is the O-H stretching vibration of the hydroxyl group. Due to hydrogen bonding in liquid or solid samples, this absorption appears as a strong, broad band typically in the 3200–3550 cm⁻¹ region. spcmc.ac.in In very dilute solutions with non-polar solvents, a sharper, "free" O-H stretch may be observed around 3600 cm⁻¹. openstax.orgmsu.edu

The C-H stretching vibrations of the aliphatic bicyclic ring structure are expected just below 3000 cm⁻¹. The C-O stretching vibration is also highly characteristic and, for secondary alcohols like this compound, typically appears as a strong band in the 1125–1000 cm⁻¹ range. uobabylon.edu.iq Other bending vibrations (scissoring, twisting, rocking) for the CH₂ groups and C-C bond stretching vibrations contribute to the complex "fingerprint region" below 1500 cm⁻¹, which is unique to the molecule. uhcl.edu

Table 1: Predicted FT-IR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Hydrogen-bonded) | Alcohol (-OH) | 3200 - 3550 | Strong, Broad |

| C-H Stretch (sp³) | Alkane (CH, CH₂) | 2850 - 2960 | Strong |

| C-O-H Bend | Secondary Alcohol | ~1420 & ~1330 (coupled) | Moderate |

Raman Spectroscopy for Structural Insights

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, making it complementary to FT-IR spectroscopy. spcmc.ac.in It relies on inelastic scattering, known as the Raman effect, where incident photons lose or gain energy as they interact with the molecule. wikipedia.org A key difference from IR is the selection rule: a vibration is Raman active if it causes a change in the molecule's polarizability. technologynetworks.com This makes Raman spectroscopy particularly sensitive to non-polar, symmetric bonds, such as C-C bonds, which are often weak in IR spectra. spcmc.ac.in

For this compound, Raman spectroscopy would offer significant structural insights into its bicyclo[3.1.1]heptane framework. While a specific spectrum for this compound is not widely published, the analysis would focus on the C-C stretching and bending modes of the carbon skeleton. These vibrations provide information about the ring's conformation and strain. nih.gov The symmetric C-C stretching modes within the bicyclic structure would produce distinct and informative peaks. nih.gov The technique is also useful for identifying changes in molecular structure, such as those occurring during polymerization or phase transitions. semi.ac.cnrsc.org

Table 2: Predicted Raman Active Modes for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Notes |

|---|---|---|---|

| C-H Stretch | Alkane (CH, CH₂) | 2800 - 3000 | Strong intensity |

| CH₂ Bend (Scissoring) | Alkane (CH₂) | 1440 - 1470 | Can provide conformational information |

| C-C Stretch | Bicyclic Alkane | 800 - 1200 | Strong bands, characteristic of the carbon skeleton |

Mass Spectrometry for Structural Confirmation Beyond Basic Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of a compound. chemguide.co.uk

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact mass, which can be used to deduce its unique elemental composition, distinguishing it from other molecules with the same nominal (integer) mass. uni-saarland.de

For this compound, which has a molecular formula of C₇H₁₂O, the theoretical exact mass can be calculated using the masses of the most abundant isotopes. This calculation provides a highly specific value that HRMS can confirm. For comparison, the common derivative 3,6,6-trimethyl-2-norpinanol (C₁₀H₁₈O) has a different exact mass. nist.govnih.gov

Table 3: Exact Mass Calculation for this compound and its Trimethyl Derivative

| Compound | Molecular Formula | Nominal Mass (u) | Calculated Exact Mass (u) |

|---|---|---|---|

| This compound | C₇H₁₂O | 112 | 112.08882 |

Calculations based on most abundant isotopes: C=12.00000, H=1.00783, O=15.99491

An HRMS measurement confirming an exact mass of 112.0888 would provide strong evidence for the elemental formula C₇H₁₂O, thus confirming the identity of this compound.

Fragmentation Pattern Analysis

In a mass spectrometer using electron ionization (EI), the high-energy electrons not only ionize the molecule to form a molecular ion (M⁺˙) but also impart enough energy to cause it to break apart into smaller, charged fragments. msu.educhemguide.co.uk The pattern of these fragments is predictable and serves as a "fingerprint" that helps to elucidate the molecule's structure. tutorchase.com

Cyclic alcohols like this compound exhibit characteristic fragmentation pathways. whitman.edu The molecular ion peak (M⁺˙ at m/z = 112 for this compound) may be weak or absent. libretexts.org Common fragmentation patterns for alcohols include:

Loss of a hydrogen atom: A peak at [M-1]⁺ (m/z 111). whitman.edu

Loss of water: A peak at [M-18]⁺˙ (m/z 94), which is very common for alcohols. libretexts.orgwhitman.edu

Alpha-cleavage: Cleavage of a C-C bond adjacent to the hydroxyl-bearing carbon.

Ring cleavage: More complex fragmentations involving the opening of the strained bicyclic ring system, which can lead to characteristic peaks such as a notable fragment at m/z 57 for cyclic alcohols. whitman.edu

Table 4: Predicted Mass Spectrometry Fragments for this compound (C₇H₁₂O, MW=112.17)

| m/z | Ion Formula | Description of Loss |

|---|---|---|

| 112 | [C₇H₁₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 111 | [C₇H₁₁O]⁺ | Loss of a hydrogen radical (∙H) from the molecular ion |

| 97 | [C₆H₉O]⁺ | Loss of a methyl radical (∙CH₃) from the molecular ion |

| 94 | [C₇H₁₀]⁺˙ | Dehydration; loss of a water molecule (H₂O) from the molecular ion |

| 83 | [C₆H₁₁]⁺ | Loss of the formyl radical (∙CHO) |

| 69 | [C₅H₉]⁺ | Complex ring fragmentation |

Theoretical and Computational Chemistry of 2 Norpinanol

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. researchgate.net These calculations are based on the fundamental laws of quantum mechanics. researchgate.net

No specific Density Functional Theory (DFT) studies detailing the electronic structure of 2-Norpinanol were found in the searched literature.

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It uses the electron density as the fundamental variable, rather than the complex many-electron wavefunction, which makes it computationally feasible for larger systems. researchgate.net DFT calculations can determine various properties, including optimized molecular geometry, total energy, and the distribution of electrons within the molecule. researchgate.net The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of the electron density. researchgate.net

Specific calculations of the Molecular Electrostatic Potential (MEP) for this compound are not available in the reviewed literature.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. It is calculated as the force exerted on a positive test charge (like a proton) at various points in the space surrounding a molecule. The MEP is typically visualized by mapping its values onto the molecule's electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive potential, which are prone to nucleophilic attack. This visualization helps in identifying sites for hydrogen bonding and other intermolecular interactions.

A specific HOMO-LUMO energy gap analysis for this compound was not found in the conducted research, although one study abstract briefly mentions "HOMO-LUMO interaction" in the context of related chemical rearrangements. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. google.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and stability. google.com A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates high stability. The analysis of the HOMO-LUMO gap helps in understanding electronic transitions and charge transfer within the molecule. google.com

Calculation of Molecular Electrostatic Potential (MEP)

Conformational Analysis and Dynamics

Detailed studies on the conformational analysis and dynamics specifically for this compound were not identified.

No studies involving the mapping of the Potential Energy Surface (PES) for this compound were found.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. It provides a conceptual and visual landscape of all possible geometries of a molecule along with their corresponding energies. Minima on the PES correspond to stable or metastable conformers, while saddle points represent transition states connecting these minima. By mapping the PES, chemists can identify the most stable conformations, determine the energy barriers for conformational changes, and understand reaction pathways. For a molecule like this compound, a PES map could reveal the energy landscape associated with the rotation of its hydroxyl group or puckering of its bicyclic ring system.

No specific molecular dynamics simulation studies for this compound were found in the literature search.

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that reveal the time evolution of the system's conformations and properties. These simulations provide detailed information on the dynamic behavior of molecules, such as vibrational motions, conformational changes, and interactions with other molecules like solvents. For this compound, MD simulations could be used to study its conformational flexibility, the dynamics of its hydrogen bonding with other molecules, and its behavior in different environments.

Potential Energy Surface Mapping

Reaction Pathway Modeling and Mechanistic Predictions

Computational modeling is a powerful tool for elucidating the complex reaction pathways and mechanisms involving this compound. escholarship.orgumich.edu By simulating reactions at a quantum-mechanical level, researchers can investigate transient species and energetic barriers that are often difficult to observe experimentally. rsc.orgdiva-portal.org

Transition State Characterization

The characterization of transition states is crucial for understanding the kinetics and mechanisms of chemical reactions. diva-portal.org For reactions involving derivatives of this compound, such as the solvolysis of 2-norpinyl mesylate, computational methods can be used to model the geometry and energy of these high-energy structures. researchgate.net

In the rearrangement of 2-norpinyl mesylate, it has been observed to slowly convert to endo- and exo-2-norbornyl mesylate. researchgate.net This process involves a complex transition state that dictates the ratio of the resulting products. researchgate.net Computational analysis suggests that the transition states in such reactions possess significant carbocation character, influencing their stability and the subsequent reaction pathway. researchgate.net The delocalization of the negative charge on the leaving group, like a tosylate, within the transition state is a key factor in determining the reaction rate and mechanism, which can range from SN1 to SN2 character. researchgate.net

Table 1: Rearrangement Products of 2-Norpinyl Mesylate at 20°C

| Product | Ratio |

|---|---|

| endo-2-Norbornyl Mesylate | 2 |

| exo-2-Norbornyl Mesylate | 1 |

Data sourced from a study on the rearrangement of 2-norpinyl mesylate. researchgate.net

Ligand and Catalyst Effects on Selectivity

Ligands and catalysts play a pivotal role in directing the selectivity of chemical reactions. nih.govosti.gov In the context of this compound and related compounds, computational studies can predict how different ligands and catalysts will influence stereoselectivity and regioselectivity. nih.govrsc.org

The stereoselectivity of reactions involving bicyclic ketones like 2-norpinanone, a close relative of this compound, is highly dependent on the steric hindrance and transition-state geometry, which can be altered by methyl group placement. For instance, the oxidation of γ-ketothiols derived from 2-norpinanone can achieve high chemoselectivity due to its rigid structure.

In palladium-catalyzed reactions, the choice of ligand is critical for achieving high efficiency and selectivity. nih.gov Electron-rich and sterically demanding phosphine (B1218219) ligands, for example, can enhance the catalytic activity of palladium by increasing its nucleophilicity and facilitating key steps like oxidative addition and reductive elimination. nih.gov The electronic properties and steric bulk of the ligand can be fine-tuned to control the outcome of the reaction. nih.gov For example, in certain gold-catalyzed reactions, more electron-rich ligands have been shown to impart increased selectivity. nih.gov Computational models help in understanding these ligand effects by simulating the catalyst-substrate interactions and the resulting transition states. nih.govresearchgate.net

Table 2: Factors Influencing Catalyst Selectivity

| Factor | Description |

|---|---|

| Ligand Electronics | The σ-donating character of a ligand can increase the nucleophilicity of the metal center, lowering activation energies. nih.gov |

| Ligand Sterics | Steric bulk can facilitate reductive elimination and promote the formation of catalytically active species. nih.gov |

| Substrate Properties | The inherent structure of the substrate, such as the rigid bicyclic framework of norpinane derivatives, influences reaction specificity. |

| Catalyst-Substrate Interaction | The interplay between the catalyst, substrate, and ligand can enforce an organized transition state, leading to high selectivity. nih.govnih.gov |

Intermolecular Interactions and Solvation Effects Modeling

The behavior of this compound in solution is governed by its interactions with solvent molecules and other solutes. epfl.ch Computational modeling allows for a detailed examination of these intermolecular forces, including hydrogen bonding and broader solvation effects. epfl.charxiv.org

Hydrogen Bonding in this compound Systems

The hydroxyl group in this compound enables it to act as a hydrogen bond donor and acceptor. wikipedia.org Hydrogen bonds are crucial in determining the physical properties and reactivity of the compound. biorxiv.org They are not purely electrostatic but also involve charge transfer and orbital interactions. wikipedia.org

Compared to its ketone analog, 2-norpinanone, this compound's ability to form hydrogen bonds makes it more hydrophilic and reactive in processes like acid-catalyzed dehydrations. Computational studies can model the strength and geometry of these hydrogen bonds, providing insight into their role in various chemical environments. scielo.org.mx The competition between intramolecular and intermolecular hydrogen bonding, as well as with solvent molecules, can significantly influence reaction outcomes. nih.gov

Table 3: Comparison of Hydrogen Bonding Capability

| Compound | Functional Group | Hydrogen Bonding |

|---|---|---|

| This compound | Alcohol (-OH) | Donor and Acceptor |

| 2-Norpinanone | Ketone (C=O) | Acceptor only |

| Bicyclo[3.1.1]hept-2-ene | Alkene | None |

This table highlights the difference in hydrogen bonding potential based on the primary functional group of each compound.

Solvent Property Investigations

The choice of solvent can dramatically affect reaction rates and selectivity. numberanalytics.com Computational models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are used to simulate the bulk effects of the solvent. numberanalytics.com These models treat the solvent as a continuous medium characterized by its dielectric constant, which influences the solute's charge distribution and energy. numberanalytics.com

For reactions involving ionic intermediates or polar transition states, the polarity of the solvent is a critical factor. researchgate.net For example, the solvolysis of 2-norpinyl mesylate is sensitive to the solvent composition, with reactions proceeding differently in aqueous acetone (B3395972) versus aqueous ethanol (B145695). researchgate.net Implicit solvent models can capture these macroscopic effects, while explicit solvent models, which treat individual solvent molecules, can provide a more detailed picture of specific solvent-solute interactions, though at a higher computational cost. arxiv.org The development of variational implicit solvation models (VISM) aims to provide a more accurate representation of the solute-solvent interface by accounting for thermodynamic fluctuations. arxiv.org

Applications of 2 Norpinanol in Chemical Synthesis and Other Scientific Fields

Role as a Synthetic Intermediate

The inherent structural features of 2-Norpinanol, including its bicyclo[3.1.1]heptane skeleton and defined stereochemistry, render it a useful starting point for the construction of more complex molecules.

Precursor to Structurally Diverse Bicyclic Compounds

Bicyclic compounds are of significant interest in organic synthesis because they serve as foundational building blocks for a wide array of complex molecules, including pharmaceuticals and agrochemicals. researchgate.net The rigid framework of these compounds allows for a high degree of stereochemical control in chemical reactions. researchgate.net

This compound serves as a precursor in the synthesis of other bicyclic derivatives. For instance, it has been used to prepare 2-norpinanyl methanesulfonates. ethz.ch These derivatives are instrumental in studying the solvolysis—a type of substitution reaction where the solvent is the nucleophile—of bicyclic systems, providing insights into reaction mechanisms and the stability of carbocation intermediates. ethz.ch Such studies are fundamental to advancing the understanding of reaction pathways in complex organic molecules.

Synthesis of Chiral Auxiliaries and Ligands

In asymmetric synthesis, the goal is to produce a single stereoisomer of a target molecule, which is crucial for pharmaceuticals and biologically active compounds. researchgate.netchemrxiv.org This is often achieved using chiral auxiliaries—enantiomerically pure compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. chemrxiv.orgnih.gov Similarly, chiral ligands bind to metal catalysts to create a chiral environment that directs the stereoselectivity of a reaction. dicp.ac.cnsnnu.edu.cnwikipedia.org

Compounds with rigid, well-defined chiral structures like this compound are ideal candidates for development into chiral auxiliaries and ligands. chemrxiv.orgsnnu.edu.cn The fixed conformation of the bicyclic system can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less sterically hindered direction, thus leading to the preferential formation of one enantiomer or diastereomer. While direct and extensive reports on the conversion of this compound into widely used chiral auxiliaries are not prevalent, its structural motifs are characteristic of those found in the "chiral pool"—a collection of inexpensive, readily available chiral compounds derived from natural sources. rsc.org The development of new chiral ligands and auxiliaries is a continuous effort in organic synthesis, and molecules like this compound represent potential starting points for such endeavors. dicp.ac.cnmdpi-res.com

Catalytic Processes and Materials Science Applications

Beyond its role as a synthetic building block, this compound has been identified as a product in catalytic processes aimed at creating sustainable energy sources, highlighting its relevance in green chemistry and materials science.

Observation in Catalytic Deoxygenation of Bio-oils (e.g., Algal Oil)

Bio-oils, derived from biomass sources like microalgae, are a promising renewable alternative to fossil fuels. jconsortium.com However, crude bio-oils have a high oxygen content, which makes them unstable and corrosive, necessitating an upgrading process called deoxygenation. googleapis.commetu.edu.tr Catalytic deoxygenation removes oxygen atoms from the organic molecules in the bio-oil, typically by converting them into water, carbon dioxide, or carbon monoxide, resulting in a more hydrocarbon-like product. metu.edu.tr

In a study investigating the catalytic deoxygenation of hydrolyzed oil from the microalgae Chlorella Vulgaris, 3,6,6-trimethyl-2-norpinanol was identified as one of the oxygenated compounds in the liquid product. The process utilized a Cerium-loaded HZSM-5 zeolite catalyst in a batch reactor under nitrogen pressure at 300°C. beilstein-journals.org Analysis of the resulting liquid product showed that 3,6,6-trimethyl-2-norpinanol constituted 5.2% of the alcohol compounds formed. beilstein-journals.org Its presence underscores the complex chemical transformations that occur during bio-oil upgrading. Research on extracts from the diatom Amphora sp. also identified 3,6,6-Trimethyl-2-norpinanol as a constituent fatty acid compound. nih.gov

| Compound Name | Chemical Formula | Yield (%) |

|---|---|---|

| This compound, 3,6,6-trimethyl- | C10H18O | 5.2 |

| 3,7,11,15-Tetramethyl-2-hexadecen-1-ol | C20H40O | 4.29 |

Potential in Biofuel Production Processes

The identification of this compound in the products of bio-oil deoxygenation directly links it to the broader field of biofuel production. mdpi.com The conversion of biomass into second-generation biofuels is a key strategy for reducing reliance on fossil fuels and mitigating CO2 emissions. mdpi.com The catalytic cracking and deoxygenation of bio-oils are critical steps in producing "green diesel" and other hydrocarbon fuels. beilstein-journals.org

The formation of stable, partially deoxygenated compounds like this compound is a significant outcome of these processes. While the ultimate goal is often complete deoxygenation to alkanes, the intermediate products provide valuable information about reaction pathways. Understanding the formation of such bicyclic alcohols can help chemists and engineers optimize catalyst design and reaction conditions to either maximize the production of desired hydrocarbons or potentially isolate valuable chemical co-products.

Applications in Stereoselective Syntheses of Complex Derivatives

Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule, a critical factor in the function of pharmaceuticals and other complex organic compounds. orientjchem.org The rigid bicyclic structure and inherent chirality of this compound make it an attractive starting material for the stereoselective synthesis of more complex derivatives. ucc.ie

The stereochemical properties of the norpinane framework can significantly influence the selectivity of a reaction. The rigid structure limits the number of possible conformations, which can enhance the stereoselectivity of reactions at functional groups attached to the skeleton. This principle allows for the synthesis of complex derivatives where the spatial orientation of substituents is precisely controlled. For example, the related ketone, 2-norpinanone, demonstrates high stereoselectivity in derivatization reactions, a characteristic attributed to the rigid bicyclic structure which alters steric hindrance and transition-state geometry. This high degree of control is a sought-after feature for building complex, multi-chiral center molecules. ucc.ie

Advanced Materials and Polymer Chemistry

There is no scientific literature available that describes the use of this compound as a monomer or a primary building block for the synthesis of specialty polymers. While structurally related compounds such as norbornene are utilized in the production of polymers like cyclic olefin copolymers (COC), similar applications for this compound are not reported. Research into polymer development from bio-oil components has identified this compound as a constituent, but not as a reactive monomer for polymerization. nottingham.ac.uk

Current research on the functionalization of surfaces for advanced materials does not include the use of this compound. Methodologies for surface modification typically involve compounds with specific reactive groups that can form covalent bonds with a substrate; however, this compound has not been identified as a reagent in such processes.

Historical Trajectory and Future Research Directions

Evolution of Synthetic Methodologies for 2-Norpinanol and Norpinane Chemistry

The approaches to constructing the this compound framework have evolved from reliance on natural precursors and classical reactions to highly sophisticated catalytic and stereoselective methods that provide precise control over the molecular architecture.

The initial explorations into norpinane chemistry were heavily dependent on the availability of pinenes, which are abundant natural monoterpenes. uow.edu.au One of the earliest and most direct routes to the pinane (B1207555) skeleton, the saturated version of the pinene framework, was the hydrogenation of α-pinene or β-pinene. Traditional methods for preparing this compound (often referred to as 2-pinanol (B1220830) in literature) involved multi-step sequences starting from these natural feedstocks. For instance, an industrial process for synthesizing 2-pinanol involved the hydrogenation of pinene to obtain cis-pinane (B1246623), followed by oxidation. google.com This oxidation step could be carried out using oxygen in the presence of a free-radical initiator like azobisisobutyronitrile. google.com

Other classical approaches focused on building the strained bicyclic system from the ground up or through rearrangement of other cyclic structures. Early synthetic routes to cyclobutanes, the core four-membered ring of the norpinane system, included 1,4-dehalogenation via Wurtz-type reactions. thieme-connect.de A more direct, albeit complex, method for forming the norpinane skeleton involves the reduction of highly strained tricyclo[4.1.0.0²,⁷]heptane derivatives. thieme-connect.de For example, reduction of tricyclo[4.1.0.0²,⁷]heptane with lithium in ethylamine (B1201723) can quantitatively yield the parent bicyclo[3.1.1]heptane. thieme-connect.de Electrophilic additions to the bicyclobutane system within tricyclo[4.1.0.0(2,7)]heptane derivatives were also shown to produce norpinane structures, such as the formation of a bromonorpinanol when exposed to N-bromosuccinimide in an acetone (B3395972)/water mixture.

Modern synthetic chemistry has ushered in an era of catalysis, providing more efficient, selective, and environmentally benign routes to this compound and its derivatives. A significant area of advancement has been in the catalytic hydrogenation of pinenes. Research has demonstrated that the choice of metal catalyst and support material is crucial for controlling the stereoselectivity of the product. For instance, in the solvent-free hydrogenation of α- and β-pinene, ruthenium-based catalysts, particularly Ru/Al₂O₃, have shown exceptional activity and selectivity for producing cis-pinane, a direct precursor to certain this compound isomers. academie-sciences.fr The selectivity towards the cis-isomer was found to follow the order Ru > Rh > Pt > Pd. academie-sciences.fr Other studies have focused on using non-noble metal catalysts, such as nickel supported on various materials. An amphiphilic nickel catalyst (Ni/N-C@MS) has been used for the aqueous-phase hydrogenation of α-pinene, achieving high conversion and selectivity for cis-pinane. ncsu.edu The concept of a Solid Catalyst with an Ionic Liquid Layer (SCILL) has also been applied, where a nickel catalyst modified with an ionic liquid layer afforded cis-pinane with over 98% selectivity. rsc.org

Beyond hydrogenation, other modern strategies have emerged for constructing the bicyclo[3.1.1]heptane skeleton. Intramolecular photocycloaddition reactions of unsaturated esters have been utilized to stereoselectively produce optically active bicyclo[3.1.1]heptane derivatives. nih.govresearchgate.net Furthermore, the development of methods using highly strained bicyclo[1.1.0]butanes (BCBs) as building blocks has opened new avenues. Catalyzed cycloaddition reactions of BCBs with various partners, such as nitrones or indoles, allow for the construction of functionalized bicyclo[3.1.1]heptane frameworks. chinesechemsoc.org These advanced methods provide access to derivatives with diverse functionalities, which is critical for applications in medicinal chemistry and materials science.

| Catalyst System | Substrate | Key Conditions | Selectivity for cis-Pinane | Reference |

|---|---|---|---|---|

| Ru/Al₂O₃ | α-pinene & β-pinene | Room temp, 400 psi H₂ | 98-100% | academie-sciences.fr |

| Ru/C | α-pinene | Sonication required | 99% | academie-sciences.fr |

| Pt/C | α-pinene | Room temp, 400 psi H₂ | ~91% | academie-sciences.fr |

| Pd/C | α-pinene | Room temp, 400 psi H₂ | ~68% | academie-sciences.fr |

| Ni/N-C@MS (amphiphilic) | α-pinene | 120°C, 3 MPa H₂, water | 95.1% | ncsu.edu |

| Ni-SCILL | α-pinene | Ionic liquid layer | >98% | rsc.org |

Early Discoveries and Traditional Synthesis

Key Milestones in the Academic Study of this compound

The academic pursuit of understanding this compound has focused on two primary areas: definitively establishing its three-dimensional structure and unraveling the complex mechanisms that govern its chemical reactions.

The definitive characterization of this compound and its derivatives relies on a suite of modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone of these efforts. Comprehensive studies using both ¹H and ¹³C NMR have been conducted on numerous pinane derivatives, allowing for the full assignment of spectral data. research-nexus.net This information is crucial for determining the conformation of the bicyclo[3.1.1]heptane ring system and the stereochemical relationship of its substituents. research-nexus.net For example, detailed NMR studies were used to confirm the 3D structures of aminobicyclo[3.1.1]heptanes formed via photocycloaddition. nih.gov

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is routinely used to identify this compound derivatives in complex mixtures, such as in natural product extracts or the products of biomass conversion. niscpr.res.inmdpi.com The fragmentation patterns observed in mass spectra provide key information about the molecular structure. vulcanchem.com For the most unambiguous structural proof, single-crystal X-ray diffraction is the gold standard. This technique has been used to determine the precise bond lengths, bond angles, and spatial orientation of substituents in various bicyclo[3.1.1]heptane derivatives, providing definitive confirmation of their stereochemistry and conformation. chemrxiv.orgresearchgate.netpsu.edu

| Technique | Information Provided | Example Application | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | Provides data on chemical environment, connectivity, and conformation of the bicyclic skeleton and substituents. | Full spectral assignment and conformational analysis of 22 pinane derivatives. | research-nexus.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification in complex mixtures and structural information from fragmentation patterns. | Identification of 3,6,6-trimethyl-2-norpinanol in red algae extracts. | niscpr.res.in |

| Single-Crystal X-ray Diffraction | Provides precise 3D structure, including absolute stereochemistry, bond lengths, and angles. | Confirmed the structure of aryl-fused bicyclo[3.1.1]heptanes as naphthyl bioisosteres. | chemrxiv.org |

The strained bicyclo[3.1.1]heptane framework of this compound imparts fascinating and complex reactivity. A major focus of mechanistic studies has been on solvolysis reactions of norpinyl derivatives. These reactions are often characterized by the formation of carbocation intermediates that are prone to rearrangement. The inherent ring strain can be relieved through skeletal rearrangements, such as the Wagner-Meerwein shift, which can lead to the formation of the thermodynamically more stable bicyclo[2.2.1]heptane (norbornane) system. libguides.com

Studies on the solvolysis of norpinyl p-bromobenzenesulfonates have been conducted to probe the nature of the carbocation intermediates. researchgate.net The behavior of these intermediates—whether they are classical or non-classical bridged ions—has been a topic of extensive research in physical organic chemistry. researchgate.netwhiterose.ac.uk The stereochemistry of the starting material (e.g., exo vs. endo isomers) and the nature of the solvent significantly influence the reaction rates and product distributions. osti.gov For example, the attack of an electrophile on a tricyclo[4.1.0.0²,⁷]heptane can lead to classical 6-phenyl-6-norpinyl cations, which can then be trapped by nucleophiles. The tendency of these cations to rearrange is a key feature of their chemistry, influenced by factors like substituent effects and the stability of potential rearranged structures. libguides.com

Pioneering Work in Structural Elucidation

Emerging Research Avenues for this compound

Contemporary research has expanded the relevance of this compound and the norpinane scaffold from fundamental chemistry into applied fields such as sustainable energy and medicine.